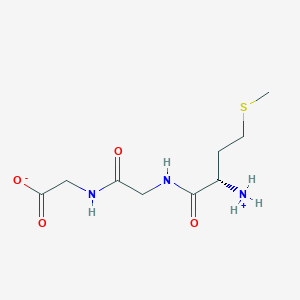

H-Met-gly-gly-OH

Descripción general

Descripción

The compound H-Met-gly-gly-OH, also known as glycyl-methionyl-glycine, is a tripeptide composed of the amino acids glycine and methionine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of methionine, an essential amino acid, adds to its significance as methionine plays a crucial role in various metabolic processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Met-gly-gly-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process typically starts with the attachment of the first amino acid to the resin, followed by the sequential addition of protected amino acids. The protecting groups are removed after each coupling step to allow the next amino acid to react. Common reagents used in SPPS include coupling agents such as 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, allowing for the efficient production of peptides on a larger scale. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptides to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

H-Met-gly-gly-OH can undergo various chemical reactions, including oxidation, reduction, and substitution. The methionine residue in the peptide is particularly susceptible to oxidation due to the presence of a sulfur atom.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or performic acid can oxidize the sulfur atom in methionine to form methionine sulfoxide or methionine sulfone.

Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds formed during oxidation back to free thiol groups.

Substitution: Nucleophilic substitution reactions can occur at the amide bonds, especially under acidic or basic conditions.

Major Products Formed

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Free thiol groups from disulfide bonds.

Substitution: Modified peptides with altered amino acid sequences.

Aplicaciones Científicas De Investigación

Drug Discovery

H-Met-Gly-Gly-OH serves as a model peptide in drug discovery. Researchers utilize this compound to study how potential drugs interact with peptides, providing insights into their therapeutic effects and mechanisms of action. Its simple structure allows for the examination of binding affinities and interactions with various drug candidates.

Enzyme Substrate Studies

The compound acts as a substrate for enzymes such as methionine aminopeptidase, which removes N-terminal methionine residues from peptides. This enzymatic activity is crucial for protein maturation and regulation within cells. Research has shown that this compound is a preferred substrate for specific peptidases, facilitating the study of enzyme specificity and activity .

Protein Folding and Interactions

This compound is employed in studies focused on protein folding and peptide-protein interactions. The compound's structural properties allow researchers to investigate how peptides fold into their functional forms and how they interact with other proteins. This knowledge is essential for understanding various biological processes and developing therapeutic strategies.

Biomaterials Development

Due to its structural characteristics, this compound is being explored in the development of new biomaterials. Its ability to form stable complexes with metal ions enhances its biological activity, making it a candidate for applications in tissue engineering and regenerative medicine.

Antitumor Activity

Research indicates that derivatives of this compound complexed with metal ions, such as platinum, exhibit potential antitumor activity. These findings highlight the compound's relevance in cancer research and the development of novel chemotherapeutic agents .

Synthesis of Peptides

As a building block in peptide synthesis, this compound is crucial for creating larger peptides that can be used in various pharmaceutical applications. Its incorporation into synthetic pathways enhances the efficiency of producing therapeutic peptides .

Nutritional Supplements

This compound is being investigated for its potential benefits in formulating dietary supplements aimed at improving muscle recovery and overall health. Its nutritional properties may contribute to enhanced athletic performance and recovery .

Cosmetic Applications

The compound is also being studied for its applications in cosmetic formulations, particularly in products aimed at skin health and anti-aging solutions. Its biochemical properties may provide benefits when incorporated into skincare products.

Case Study 1: Enzyme Interaction

A study demonstrated that this compound serves as an effective substrate for methionine aminopeptidase isolated from Lactobacillus helveticus. This interaction provided insights into enzyme specificity and could inform the development of enzyme inhibitors or activators.

Case Study 2: Antitumor Activity

Research involving this compound complexed with platinum revealed significant cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound for developing new cancer therapies.

Mecanismo De Acción

The mechanism of action of H-Met-gly-gly-OH involves its interaction with various molecular targets. The methionine residue can undergo oxidation, which may influence the peptide’s biological activity. The peptide can also interact with metal ions, forming coordination complexes that can affect its function. The specific pathways and targets depend on the context of its application, such as its role in enzymatic reactions or as an antioxidant .

Comparación Con Compuestos Similares

Similar Compounds

Glycyl-methionine (Gly-Met): A dipeptide consisting of glycine and methionine.

Methionyl-glycine (Met-Gly): The reverse sequence of H-Met-gly-gly-OH.

Glycyl-glycine (Gly-Gly): A simple dipeptide composed of two glycine residues.

Uniqueness

This compound is unique due to the presence of both glycine and methionine in its sequence. The methionine residue provides a sulfur atom that can participate in redox reactions, making the peptide a valuable model for studying oxidative processes. Additionally, the tripeptide structure allows for more complex interactions compared to dipeptides like Gly-Met and Met-Gly .

Actividad Biológica

H-Met-Gly-Gly-OH, a tripeptide composed of methionine, glycine, and glycine, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is part of the enkephalin family, which are endogenous peptides known for their role in pain modulation and other physiological processes. Understanding the biological activity of this compound can provide insights into its therapeutic potential and mechanisms of action.

Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₇H₁₃N₃O₃S

- Molecular Weight : 189.26 g/mol

The compound features a methionine residue, which contributes to its unique biochemical properties, including its interaction with various receptors in the body.

Interaction with Receptors

Table 1 summarizes the binding affinities of this compound with various receptors compared to other related peptides.

| Peptide | Receptor Type | Binding Affinity (K_a) (M⁻¹) | ΔH (kcal mol⁻¹) | -TΔS (kcal mol⁻¹) |

|---|---|---|---|---|

| H-Trp-Gly-Gly-OH | μ-opioid receptor | -12.6 | 5.1 | |

| This compound | μ-opioid receptor | nd | nr | nr |

| H-Tyr-Gly-Gly-Phe-Met-OH | μ-opioid receptor | -4.3 | -2.7 |

Note: "nd" indicates no data available; "nr" indicates not reported.

The data suggests that while this compound may not have been extensively studied for its binding affinities, it is likely to interact with opioid receptors due to its structural characteristics.

Neuroprotective Effects

Emerging evidence suggests that peptides like this compound may possess neuroprotective properties. A study indicated that certain enkephalins can protect neurons from apoptosis in models of neurodegenerative diseases. The mechanism appears to involve modulation of intracellular signaling pathways that promote cell survival .

Case Studies

A notable case study examined the effects of synthetic enkephalins on chronic pain models in rodents. The study found that administration of related peptides significantly reduced pain responses, supporting the hypothesis that this compound could have similar effects due to its structural relation to these compounds .

Propiedades

IUPAC Name |

2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4S/c1-17-3-2-6(10)9(16)12-4-7(13)11-5-8(14)15/h6H,2-5,10H2,1H3,(H,11,13)(H,12,16)(H,14,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWMJZSOXGOVIN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.